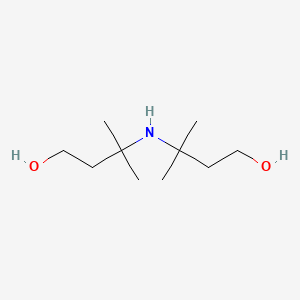

3,3'-Azanediylbis(3-methylbutan-1-ol)

Description

3,3'-Azanediylbis(3-methylbutan-1-ol) is a branched diol compound featuring a central azanediyl (NH) group linking two 3-methylbutan-1-ol moieties. The compound’s structure suggests moderate hydrophobicity due to the 3-methylbutanol chains, balanced by hydroxyl groups capable of hydrogen bonding. Such compounds are often used in organic synthesis, pharmaceutical intermediates, or as ligands in coordination chemistry .

Properties

CAS No. |

192325-59-0 |

|---|---|

Molecular Formula |

C10H23NO2 |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol |

InChI |

InChI=1S/C10H23NO2/c1-9(2,5-7-12)11-10(3,4)6-8-13/h11-13H,5-8H2,1-4H3 |

InChI Key |

GLXFDIORWLKFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)NC(C)(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediylbis(3-methylbutan-1-ol) typically involves the reaction of 3-methylbutan-1-ol with an azanediyl precursor. One common method includes the following steps:

Reaction of 3-methylbutan-1-ol with an azanediyl precursor: This step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

Purification and isolation: The intermediate is then purified and isolated using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Azanediylbis(3-methylbutan-1-ol) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Controlled temperature and pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

Use of catalysts: Employing catalysts to enhance the reaction rate and selectivity.

Continuous flow reactors: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediylbis(3-methylbutan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Yields ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Results in various substituted derivatives.

Scientific Research Applications

3,3’-Azanediylbis(3-methylbutan-1-ol) has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Azanediylbis(3-methylbutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Below is a detailed comparison of 3,3'-Azanediylbis(3-methylbutan-1-ol) with structurally or functionally related compounds.

Structural Analogs

Table 1: Molecular and Physical Properties

Key Observations :

- Branching vs. Linearity: The 3-methylbutanol chains in the target compound confer greater hydrophobicity compared to linear analogs like 3,3'-Azanediylbis(propan-1-ol). This may reduce water solubility but enhance compatibility with non-polar solvents .

- Hydrogen Bonding: Compounds like 2,2'-Azanediylbis(ethanol) have closer hydroxyl groups, enabling stronger intermolecular hydrogen bonding than the target compound’s spaced 3-methylbutanol groups .

- Aromatic vs. Aliphatic : CDT-1’s aromatic rings and carboxylic acid groups make it more polar and suitable for biological applications (e.g., anti-aging studies in mice), contrasting with the aliphatic nature of the target compound .

Functional Derivatives

Key Observations :

- Pharmaceutical Relevance : Fluorinated derivatives (e.g., in ) highlight the azanediylbis group’s utility in drug design, though the target compound’s lack of aromaticity may limit such applications .

- Industrial Use : Bis(3-methylbutyl) itaconate’s bio-based production mirrors the growing interest in sustainable chemistry, where the target compound could serve as a precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.